圆叶酸

描述

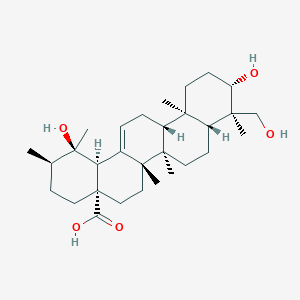

Rotundic acid is a triterpenoid found in the leaves of Ilex pubescens Hook . It exhibits potent tumor cell growth inhibiting properties and has shown cytotoxic activities towards various cancer cell lines . It is also found in Euscaphis japonica .

Synthesis Analysis

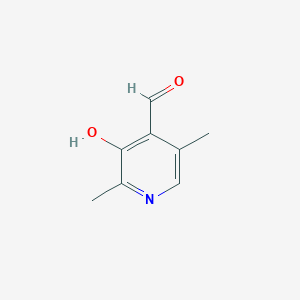

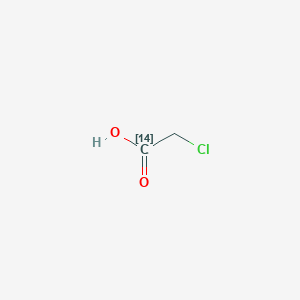

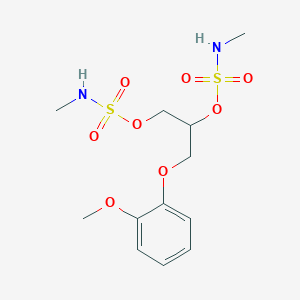

Rotundic acid has been found to improve nonalcoholic steatohepatitis in mice by regulating glycolysis and the TLR4/AP1 signaling pathway . There have been studies on the synthesis of rotundic acid derivatives, which were modified at the 28-COOH position .Molecular Structure Analysis

The molecular formula of rotundic acid is C30H48O5 . The structure of rotundic acid was confirmed by IR, MS, 1H NMR and 13C NMR .Chemical Reactions Analysis

Rotundic acid has been found to regulate triglyceride metabolism and glycerophospholipid metabolism, restore gut microbiota structure, and increase the relative abundance of SCFAs‐producing bacteria to exert its hypolipidemic effects .Physical And Chemical Properties Analysis

Rotundic acid has a molecular weight of 488.70 .科学研究应用

Application in Cancer Research

- Scientific Field : Medicinal Chemistry

- Summary of Application : Rotundic Acid (RA) has been found to exhibit potent tumor cell growth inhibiting properties . New amino acid derivatives of RA were synthesized and evaluated for their cytotoxicities in vitro on three tumor cell lines including A375, HepG2 and NCI-H446 .

- Methods of Application : The derivatives were synthesized at the 28-COOH position of RA . The cytotoxicities were then evaluated in vitro on the tumor cell lines .

- Results : A few of these new amino acid derivatives showed stronger cytotoxicity. Compound 5a was found to have the best inhibition activity on the three tested human tumor cell lines with IC50 values of less than 10 μM compared with RA treatment .

Application in Diabetes Research

- Scientific Field : Nutritional Sciences

- Summary of Application : RA has been found to have a variety of bioactivities such as anti-inflammation and lipid-lowering effect . It has been studied for its effects and mechanisms on metabolic disturbance in type 2 diabetes (T2D) and its effect on gut microbiota .

- Methods of Application : A T2D rat model induced by high fat diet (HFD) feeding and low-dose streptozotocin (STZ) injection was employed . 16s rRNA gene sequencing was carried out on an Illumina HiSeq 2500 platform .

- Results : RA showed multipronged effects on T2D and its complications, including improving glucolipid metabolism, lowering blood pressure, protecting against cardiovascular and hepatorenal injuries, and alleviating oxidative stress and inflammation . RA treatment could restore the gut microbial dysbiosis in T2D rats to a certain extent .

Application in Aging and Obesity Research

- Scientific Field : Life Medicine

- Summary of Application : Rotundic Acid (RA) has been found to be a powerful agent for both anti-aging and treating obesity . It was discovered that RA is a leptin sensitizer, enhancing the leptin sensitivity to normal diet-induced obese (DIO) mice .

- Methods of Application : RA significantly increased energy expenditure, BAT thermogenesis, and glucose metabolism in DIO mice, as the results of enhancing leptin sensitivity . RA is a noncompetitive inhibitor of leptin negative regulators protein tyrosine phosphatase 1B (PTP1B) and T-cell PTP through interaction with their C-terminus .

- Results : RA led to weight loss through enhancing leptin sensitivity . Deletion of yPTP1 in yeast completely abolished the lifespan extension effect of RA, celstrol, and withaferin A, while these compounds exhibited PTP1B inhibition activity . PTP1B knockdown extended lifespan in yeast and human cells, indicating PTP1B is an important factor regulating cellular aging .

Application in Nonalcoholic Steatohepatitis Research

- Scientific Field : Lipid Sciences

- Summary of Application : Rotundic Acid has been studied for its effects on nonalcoholic steatohepatitis .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the search results .

- Results : The specific results or outcomes obtained were not detailed in the search results .

Application in Anti-Aging and Obesity Research

- Scientific Field : Life Medicine

- Summary of Application : Rotundic Acid (RA) has been found to be a powerful agent for both anti-aging and treating obesity . It was discovered that RA is a leptin sensitizer, enhancing the leptin sensitivity to normal diet-induced obese (DIO) mice .

- Methods of Application : RA significantly increased energy expenditure, BAT thermogenesis, and glucose metabolism in DIO mice, as the results of enhancing leptin sensitivity . RA is a noncompetitive inhibitor of leptin negative regulators protein tyrosine phosphatase 1B (PTP1B) and T-cell PTP through interaction with their C-terminus .

- Results : RA led to weight loss through enhancing leptin sensitivity . Deletion of yPTP1 in yeast completely abolished the lifespan extension effect of RA, celstrol, and withaferin A, while these compounds exhibited PTP1B inhibition activity . PTP1B knockdown extended lifespan in yeast and human cells, indicating PTP1B is an important factor regulating cellular aging .

Application in Nonalcoholic Steatohepatitis Research

- Scientific Field : Lipid Sciences

- Summary of Application : Rotundic Acid has been studied for its effects on nonalcoholic steatohepatitis .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the search results .

- Results : The specific results or outcomes obtained were not detailed in the search results .

安全和危害

未来方向

Rotundic acid and its synthetic derivatives possess promising anti-cancer properties against breast, colorectal, liver, and cervical cancers in various preclinical pharmacological test systems . It has been proposed that rotundic acid and its derived compounds have the capability to serve as a hopeful chemotherapeutic agent, so further extensive clinical research is necessary .

属性

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-18-9-14-30(24(33)34)16-15-27(4)19(23(30)29(18,6)35)7-8-21-25(2)12-11-22(32)26(3,17-31)20(25)10-13-28(21,27)5/h7,18,20-23,31-32,35H,8-17H2,1-6H3,(H,33,34)/t18-,20-,21-,22+,23-,25+,26+,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHQFGOOMKJFLP-LTFXOGOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173963 | |

| Record name | Urs-12-en-28-oic acid, 3,19,23-trihydroxy-, (3beta,4alpha)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rotundic acid | |

CAS RN |

20137-37-5 | |

| Record name | Rotundic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20137-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urs-12-en-28-oic acid, 3,19,23-trihydroxy-, (3beta,4alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020137375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urs-12-en-28-oic acid, 3,19,23-trihydroxy-, (3beta,4alpha)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

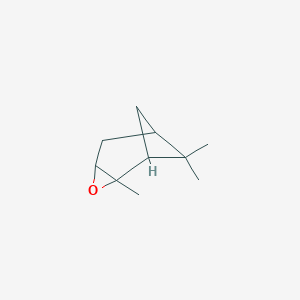

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B154641.png)

![Dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B154643.png)

![9-Oxabicyclo[3.3.1]nonan-2-ol](/img/structure/B154653.png)